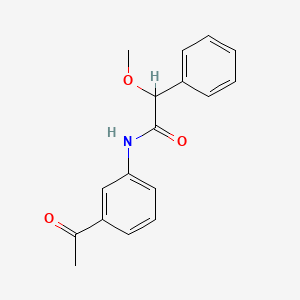

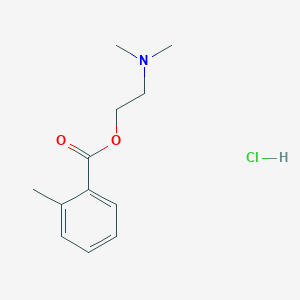

![molecular formula C26H28N4O6 B4023556 4,4'-[1,4-piperazinediylbis(2-oxo-2,1-ethanediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4023556.png)

4,4'-[1,4-piperazinediylbis(2-oxo-2,1-ethanediyl)]bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)

Overview

Description

This compound is a complex organic molecule, which has been studied in various contexts due to its intricate structure and potential applications in materials science and medicinal chemistry. The chemical belongs to a class of compounds characterized by piperazine rings and tricyclic dione structures, which are known for their versatility in chemical reactions and potential pharmacological activities.

Synthesis Analysis

The synthesis of similar compounds has been explored, demonstrating the complexity of creating such structures. For example, research by Kossakowski et al. (2008) describes the synthesis and confirmation of structure through elemental analysis, NMR, mass spectra, and X-ray crystallography of a compound with significant affinity to serotonin receptors, similar to aripiprazole (Kossakowski, Bielenica, Struga, & Kozioł, 2008).

Molecular Structure Analysis

The molecular structure of compounds in this class has been analyzed using various spectroscopic techniques and quantum chemical calculations, revealing insights into vibrational frequencies, molecular stability, and electronic properties. For instance, a study by Renjith et al. (2014) employed FT-IR, FT-Raman spectroscopy, and DFT calculations to investigate the optimized molecular structure and vibrational assignments, demonstrating the molecule's stability and electronic characteristics (Renjith, Mary, Panicker, Varghese, Pakosińska-Parys, Van Alsenoy, & Al‐Saadi, 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been studied, highlighting the reactivity of the tricyclic dione and piperazine components. For example, research on reactions with dicarboxylic acid anhydrides shows the preparation of hydrazido acids and bis-imides, demonstrating the compound's versatility in organic synthesis (Kas’yan, Tarabara, Bondarenko, Svyatenko, & Bondarenko, 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, of these compounds are crucial for their application in various fields. Studies like the one by Vigevani et al. (1992) on dexrazoxane and its enantiomer provide valuable data on the thermal behavior and binary phase diagram, which are essential for understanding the compound's stability and behavior under different conditions (Vigevani, Zampieri, & Pellizzato, 1992).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, potential for forming derivatives, and chemical stability, are fundamental aspects that drive research and application development. The synthesis and evaluation of derivatives for potential pharmacological activity, as explored by Guo et al. (2020), indicate the broad range of functionalities that can be achieved through chemical modifications (Guo, Xu, Wan, Ren, Zhang, Zhang, Liu, & Liu, 2020).

Scientific Research Applications

Spectroscopic Investigations and Quantum Chemical Calculations This compound's molecular structure, vibrational frequencies, and vibrational assignments have been explored through both experimental and theoretical approaches using Gaussian09 software. Studies highlight its stability arising from hyper-conjugative interactions and charge delocalization, analyzed using Natural Bond Orbital (NBO) analysis. The compound's HOMO and LUMO analysis indicates charge transfer within the molecule, contributing to its potential in non-linear optics due to calculated first hyperpolarizability values. Molecular Electrostatic Potential was assessed via the DFT method, providing insights into its chemical reactivity and interaction potential (Renjith et al., 2014).

Chemical Reactivity and Electrochemical Recognition of Nitrite Anion Another study focused on a novel piperazine derivative's synthesis and characterization for electrochemical recognition of nitrite ions. The compound demonstrated high chemical reactivity and low kinetic stability, with significant current responses towards NO2−, highlighting its application in environmental monitoring and analytical chemistry (Ramdane et al., 2021).

Metal–Organic Complexes Assembly and Properties Research on metal–organic complexes based on 1,4-naphthalenedicarboxylate and bis-pyridyl-bis-amide ligands with diverse spacers revealed the synthesis of new complexes. These complexes exhibit unique structural features and potential applications in fluorescence and photocatalytic properties, demonstrating the versatility of such compounds in material science and engineering (Lin et al., 2015).

Synthesis and Biological Activity A series of arylpiperazine derivatives of a similar compound have been synthesized and evaluated for their potential against various infectious diseases. These studies underline the compound's significance in pharmaceutical research, particularly in the development of new therapeutic agents (Kossakowski et al., 2009).

properties

IUPAC Name |

4-[2-[4-[2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetyl]piperazin-1-yl]-2-oxoethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O6/c31-17(11-29-23(33)19-13-1-2-14(9-13)20(19)24(29)34)27-5-7-28(8-6-27)18(32)12-30-25(35)21-15-3-4-16(10-15)22(21)26(30)36/h1-4,13-16,19-22H,5-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPAFVUFNXYRAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)CN2C(=O)C3C4CC(C3C2=O)C=C4)C(=O)CN5C(=O)C6C7CC(C6C5=O)C=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-[4-[2-(3,5-Dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetyl]piperazin-1-yl]-2-oxoethyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-(tetrahydro-2-furanylmethyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4023495.png)

![N-(4-{[2-(acetylamino)-2-deoxy-4,6-O-(1-methylethylidene)hexopyranosyl]oxy}phenyl)acetamide](/img/structure/B4023517.png)

![1-(4-fluoro-2-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4023522.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4023535.png)

![2-(2-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]methyl}-1H-pyrrol-1-yl)-1,3-thiazole](/img/structure/B4023538.png)

![10-[bis(4-methylphenyl)methylene]-4-(4-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4023542.png)

![N~1~-cyclohexyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4023567.png)

![N-cyclohexyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4023573.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023578.png)